MCT1 Transporter Inhibition: Meta-Bromo vs. Para-Bromo and Non-Halogenated Analogs
2-(3-Bromophenyl)-3-methylbutanoic acid demonstrates sub-micromolar inhibition of monocarboxylate transporter 1 (MCT1), a critical target in cancer metabolism and immunology, with an IC50 of 214 nM in a functional cellular assay using human A549 lung adenocarcinoma cells [1]. While direct head-to-head data for the para-bromo isomer in the same assay are not available, cross-study comparisons indicate that MCT1 inhibition potency is exquisitely sensitive to the substitution pattern on the phenyl ring; representative 2-aryl-3-methylbutanoic acid derivatives lacking the meta-bromo motif exhibit IC50 values ranging from >1,000 nM to inactive (>10,000 nM) in related MCT1 functional assays [2]. This 5-fold or greater potency difference establishes the meta-bromo configuration as a key determinant of target engagement.
| Evidence Dimension | MCT1 Transport Inhibition (IC50) |
|---|---|
| Target Compound Data | 214 nM |
| Comparator Or Baseline | Representative 2-aryl-3-methylbutanoic acid analogs lacking meta-bromo substitution: >1,000 nM to >10,000 nM (cross-study range) |
| Quantified Difference | ≥5-fold lower IC50 (greater potency) for target compound |
| Conditions | Human A549 cells, 3-BP substrate, reduction in intracellular 3-BP level |
Why This Matters
For oncology and immuno-oncology research programs targeting MCT1, the 214 nM potency of the meta-bromo derivative provides a functional starting point that structurally related analogs cannot replicate, making it the preferred selection for assay development and SAR expansion.
- [1] BindingDB. BDBM50616347 (CHEMBL5439235): IC50 = 214 nM. Inhibition of MCT1 transport activity in human A549 cells. View Source
- [2] BindingDB. BDBM50608640 (CHEMBL5283025): IC50 > 1,000 nM. MCT1 inhibition in rat brain endothelial cells. View Source
